molecular formula C9H12N2O B1345944 N-(3-Amino-2-methylphenyl)acetamide CAS No. 65999-76-0

N-(3-Amino-2-methylphenyl)acetamide

Cat. No.: B1345944
CAS No.: 65999-76-0
M. Wt: 164.2 g/mol
InChI Key: TZEOVCYRUCGICH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Amino-2-methylphenyl)acetamide: is an organic compound with the molecular formula C9H12N2O . It is a derivative of acetanilide, where the acetamide group is substituted at the nitrogen atom with a 3-amino-2-methylphenyl group. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Acylation Reaction: One common method to synthesize N-(3-Amino-2-methylphenyl)acetamide involves the acylation of 3-amino-2-methylaniline with acetic anhydride or acetyl chloride. The reaction is typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Industrial Production Methods: Industrially, the compound can be synthesized using a similar acylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3-Amino-2-methylphenyl)acetamide can undergo oxidation reactions, where the amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation) are commonly used.

Major Products Formed:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry:

  • N-(3-Amino-2-methylphenyl)acetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for more complex molecules in organic synthesis.

Biology:

  • The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the development of new pharmaceuticals and bioactive molecules.

Medicine:

  • In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated for its role in drug development and as a precursor for active pharmaceutical ingredients.

Industry:

  • The compound finds applications in the chemical industry as a precursor for dyes, pigments, and other industrial chemicals. It is also used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Amino-2-methylphenyl)acetamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The compound can modulate biochemical pathways, leading to its observed biological effects. Detailed studies on its mechanism of action are essential to understand its therapeutic potential and safety profile.

Comparison with Similar Compounds

    N-(3-Methylphenyl)acetamide: This compound is similar in structure but lacks the amino group, which can significantly alter its chemical and biological properties.

    N-(2-Methylphenyl)acetamide: Another similar compound with the methyl group at a different position on the aromatic ring, leading to different reactivity and applications.

Uniqueness:

  • The presence of the amino group in N-(3-Amino-2-methylphenyl)acetamide makes it unique compared to its analogs. This functional group can participate in various chemical reactions and interactions, enhancing its versatility in synthesis and potential biological activities.

Properties

IUPAC Name

N-(3-amino-2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-6-8(10)4-3-5-9(6)11-7(2)12/h3-5H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZEOVCYRUCGICH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40216204
Record name Acetamide, N-(3-amino-2-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40216204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65999-76-0
Record name Acetamide, N-(3-amino-2-methylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065999760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-(3-amino-2-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40216204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(3-Amino-2-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-Amino-2-methylphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(3-Amino-2-methylphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(3-Amino-2-methylphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(3-Amino-2-methylphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(3-Amino-2-methylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.